Solubility and stability profile of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) in organic solvents
Solubility and stability profile of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) in organic solvents
An In-depth Technical Guide to the Solubility and Stability Profile of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
Executive Summary
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI). As a specialized chemical intermediate, specific experimental data for this compound is not extensively available in public literature. Therefore, this document leverages established principles of physical organic chemistry and analytical science to construct a predictive profile. It focuses on the influence of the compound's key structural motifs—the 2,6-dimethylmorpholine ring, the tertiary amide linkage, and the α-chloro-substituted carbonyl group—on its behavior in various organic solvents and under common stress conditions. Detailed, field-proven experimental protocols are provided for researchers to systematically determine the precise solubility and stability parameters, ensuring the generation of reliable and reproducible data critical for applications in drug development and fine chemical synthesis.
Introduction
The Morpholine Scaffold: A Privileged Structure
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of biologically active molecules.[1][2] Its inclusion in a molecular design often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2] Morpholine and its derivatives are integral to numerous approved drugs, where they serve as key pharmacophores or bioisosteric replacements for other functional groups.[3]
Structural Analysis of the Target Compound
Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) is a multi-functionalized derivative designed for synthetic utility. A thorough analysis of its structure is paramount to predicting its chemical behavior.
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2,6-Dimethylmorpholine Core: This C-substituted morpholine ring retains the fundamental ether and tertiary amine characteristics of the parent heterocycle. The two methyl groups introduce steric bulk around the ring, which can influence reaction rates at the nitrogen center and may slightly increase lipophilicity compared to unsubstituted morpholine.
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Tertiary Amide Linkage: The amide bond is generally planar and polar, contributing to the molecule's overall dipole moment. As a tertiary amide, it lacks the N-H proton, precluding its role as a hydrogen bond donor, though the carbonyl oxygen remains an effective hydrogen bond acceptor. Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions.[4][5]
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α-Chloro Carbonyl System: This is the most reactive moiety of the molecule. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the chlorine atom a competent leaving group for nucleophilic substitution reactions.[6][7] This functional group is a classic building block for introducing further molecular complexity.[8][9]
The Critical Role of Solubility and Stability Profiling
For any chemical entity intended for use in pharmaceutical development or complex synthesis, a well-defined solubility and stability profile is non-negotiable.
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Solubility dictates the choice of solvents for reaction, purification, formulation, and analytical testing. Poor solubility can create significant hurdles in process development and bioavailability.
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Stability determines the compound's shelf-life, required storage conditions, and compatibility with other reagents or excipients. Understanding degradation pathways is crucial for identifying potential impurities and ensuring the safety and efficacy of the final product.
Solubility Profile: Prediction and Experimental Determination
The principle of "like dissolves like" provides a foundational basis for predicting solubility. The polarity of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- is complex, arising from the polar amide and ether groups and the nonpolar hydrocarbon portions.
Qualitative Solubility Predictions
Based on its structure, the compound is expected to be a polar molecule, but with significant nonpolar character from the methyl and chloro-ethyl fragments. Its solubility will be highest in polar aprotic and some polar protic solvents that can effectively solvate the amide dipole.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents effectively solvate the polar amide group without interfering with the reactive α-chloro site. DCM is often used in syntheses involving similar chloroacetyl morpholine derivatives.[10] |
| Polar Protic | Methanol, Ethanol | High to Medium | Alcohols can act as hydrogen bond acceptors for the carbonyl oxygen. However, their nucleophilic nature may pose a stability risk, potentially leading to solvolysis at the α-carbon over time. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Medium to Low (Water), High (DMSO) | While the parent morpholine is miscible with water[2], the added lipophilic groups will significantly reduce aqueous solubility. DMSO is a powerful polar aprotic solvent and is likely to be an excellent solvent. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The dominant polar amide functional group makes the compound poorly compatible with non-polar hydrocarbon solvents. Diethyl ether has been noted as a solvent in related syntheses but often in the presence of other reagents.[3] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a systematic experimental approach is required. The equilibrium solubility method is a robust and widely accepted technique.
Objective: To determine the saturation concentration of the compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg) to ensure that saturation can be achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-point study can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve.
-
Calculation: Calculate the original saturation solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Potential Degradation Pathways
The stability of this molecule is primarily governed by the reactivity of the amide bond and the α-chloro carbonyl moiety. A forced degradation study is the standard approach to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.
Predicted Degradation Pathways
-
Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage, especially under harsh pH conditions.
-
Acid-Catalyzed Hydrolysis: Would yield 2,6-dimethylmorpholine and 2-chloropropanoic acid.
-
Base-Catalyzed Hydrolysis: Would yield the corresponding carboxylate salt and 2,6-dimethylmorpholine.[5]
-
-
Nucleophilic Substitution: The α-chloro group is highly susceptible to nucleophilic attack. This is a significant liability in protic or nucleophilic solvents or formulations.
-
Example: In an aqueous or alcoholic solution, the chlorine could be displaced by a hydroxyl or alkoxy group, respectively, to form the corresponding α-hydroxy or α-alkoxy amide derivative.
-
-
Elimination: In the presence of a non-nucleophilic strong base, elimination of HCl could occur to form an α,β-unsaturated amide, although this is generally less common than substitution for α-haloamides.[6]
Experimental Protocol for Forced Degradation Study
Objective: To identify degradation products and assess the intrinsic stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).
Materials:
-
Compound of interest
-
Solvents (e.g., Acetonitrile, Water)
-
Stress Reagents: HCl, NaOH, H₂O₂
-
pH meter
-
Forced degradation chamber (oven, photostability chamber)
-
Validated stability-indicating HPLC method (preferably with MS or DAD detection)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: For each condition, mix the stock solution with the stressor. A typical target concentration is 0.1 mg/mL.
-
Acidic: 0.1 N HCl, heat at 60-80 °C for several hours.
-
Basic: 0.1 N NaOH, at room temperature or mildly heated for a shorter duration (base-catalyzed reactions are often faster).
-
Oxidative: 3-30% H₂O₂, at room temperature.
-
Thermal: Expose the solid compound and a solution to elevated temperature (e.g., 80 °C).
-
Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, add an equivalent amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.
-
Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Monitor for the appearance of new peaks (degradants).
-
Perform peak purity analysis using a DAD detector and attempt to identify degradants using mass spectrometry (LC-MS).
-
Caption: Workflow for a Forced Degradation Study.
Recommended Analytical Methodologies
A robust analytical method is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of this compound. Its non-volatile and thermally labile nature (due to the α-chloro group) makes it well-suited for LC-based techniques.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a versatile starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the amide chromophore absorbs (typically 200-220 nm). A Diode Array Detector (DAD) is highly recommended for stability studies to assess peak purity. Mass Spectrometry (MS) detection is invaluable for identifying unknown degradation products.
Gas Chromatography (GC)
GC may be feasible but carries a higher risk. The α-chloroamide functionality can be thermally sensitive and may degrade in the high-temperature GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[13] If GC is pursued, a cool on-column injection technique and a careful evaluation for on-column degradation would be necessary. Derivatization to a more stable analogue could also be considered.[12]
Summary and Recommendations
Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) is a compound whose properties are dominated by its polar amide and reactive α-chloro carbonyl groups.
-
Solubility: It is predicted to be highly soluble in polar aprotic solvents like DCM and ethyl acetate, with moderate to high solubility in alcohols and DMSO, and low solubility in water and non-polar solvents.
-
Stability: The primary degradation pathways are anticipated to be nucleophilic substitution at the α-carbon (especially in protic/nucleophilic media) and hydrolysis of the amide bond under strong acidic or basic conditions.
Recommendations for Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to protect against atmospheric moisture.
-
Solvent Choice: For synthetic and processing applications where stability is paramount, prefer polar aprotic solvents (DCM, THF, Acetone). Use of protic solvents like alcohols or water should be evaluated for potential solvolysis, especially if heat is applied.
-
Compatibility: Avoid contact with strong acids, strong bases, and potent nucleophiles unless they are part of a controlled chemical reaction.
This guide provides the predictive foundation and experimental blueprint necessary for a comprehensive characterization of this important chemical intermediate. The execution of these protocols will yield the critical data required for its successful application in research and development.
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
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Satpathy, S., et al. (2018). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study. International Journal of Environmental Research and Public Health. [Link]
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Al-Janabi, Z. A. H., et al. (2019). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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